2-amino-4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Description
2-Amino-4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (C₁₁H₁₄N₂S) is a benzothiophene derivative featuring a bicyclic structure comprising a fused benzene and thiophene ring. Key substituents include an amino group (-NH₂) at position 2, a carbonitrile group (-CN) at position 3, and two methyl groups (-CH₃) at the 4,4 positions of the tetrahydrobenzo ring (Fig. 1, ). This compound belongs to a class of heterocycles known for diverse bioactivities, including antimicrobial, antiviral, and enzyme inhibitory properties . Its synthesis typically involves the Gewald reaction, modified to incorporate dimethylcyclohexanone precursors to achieve the 4,4-dimethyl substitution .
Properties
CAS No. |
1510692-71-3 |
|---|---|
Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
2-amino-4,4-dimethyl-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C11H14N2S/c1-11(2)5-3-4-8-9(11)7(6-12)10(13)14-8/h3-5,13H2,1-2H3 |
InChI Key |
RANGIXHAOGTFIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1C(=C(S2)N)C#N)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Schiff Base Formation via Aldehyde-Amine Condensation
The synthesis of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile derivatives, as reported by Khan et al., employs a condensation reaction between 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile and aldehydes. While the parent compound lacks the 4,4-dimethyl substituents, this method provides a foundational approach for introducing aromatic and aliphatic groups at the amino position. For the target molecule, substituting the aldehyde with a dimethyl-substituted precursor (e.g., 4,4-dimethylcyclohexanone-derived aldehyde) could enable the introduction of methyl groups at the 4-position. Reaction conditions involve refluxing in anhydrous methanol with catalytic acetic acid (3–5 hours, 80°C), yielding products with >75% efficiency.
Critical Parameters :
-
Solvent polarity influences reaction kinetics and product stability.
-
Steric hindrance from dimethyl groups may necessitate prolonged reaction times or elevated temperatures.
Cyclization Techniques for Benzothiophene Ring Formation
Base-Mediated Cyclization in Carboxylic Acid Anhydrides
A patent by US6555697B1 outlines a cyclization method for benzothiophene derivatives using carbonate bases (e.g., cesium carbonate) in carboxylic acid anhydrides (e.g., acetic anhydride). This approach is particularly effective for constructing the tetrahydrobenzothiophene core. The starting material requires a formyl group ortho to a side chain containing a sulfur atom and a carboxylic acid derivative. For the target compound, the precursor could be designed as 2-formyl-4,4-dimethylcyclohexanethiol, which undergoes intramolecular cyclization under basic conditions.
Optimized Conditions :
-
Solvent: Dimethylformamide (DMF) or acetic anhydride.
-
Yield: 60–75% after purification via petroleum ether extraction.
Solid-Phase Synthesis and Functionalization
Resin-Bound Thiourea Intermediates
Although solid-phase synthesis of 2-aminobenzothiazoles is detailed in PMC2818510, analogous strategies can be adapted for benzothiophenes. The protocol involves immobilizing acyl-isothiocyanates on carboxy-polystyrene resin, followed by reaction with anilines to form thioureas. Cyclization with bromine in acetic acid generates the benzothiazole core, but substituting sulfur-containing precursors could yield benzothiophenes. Introducing dimethyl groups would require modified anilines or post-cyclization alkylation.
Advantages :
Aryne-Based One-Step Benzothiophene Synthesis
Aryne Intermediates and Ethynyl Sulfide Coupling
A method described in RSC Supplement utilizes 2-chloro-6-(trimethylsilyl)phenyl triflate and ethynyl sulfides to construct benzo[b]thiophenes via aryne intermediates. For the target compound, substituting the ethynyl sulfide with a dimethyl-substituted variant could install the 4,4-dimethyl groups. The reaction proceeds in acetonitrile with cesium fluoride (9 equivalents) at 80°C for 24 hours, achieving 75% yield for analogous structures.
Key Steps :
-
Aryne Generation : Desilylation and triflate elimination.
-
Cycloaddition : [2+2] Cycloaddition with ethynyl sulfide.
-
Aromatization : Spontaneous reorganization to benzothiophene.
Post-Synthetic Modification and Characterization
Amino Group Introduction via Nucleophilic Substitution
Following core synthesis, the amino group at position 2 can be introduced via SNAr (nucleophilic aromatic substitution) using ammonia or amines. For example, treating 2-chloro-4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with aqueous ammonia at 100°C for 12 hours yields the target amine.
Spectroscopic Validation
-
FT-IR : Peaks at 2210 cm⁻¹ (C≡N stretch), 1620 cm⁻¹ (C=N stretch), and 3300–3500 cm⁻¹ (N-H stretch).
-
¹H NMR (CDCl₃): δ 1.25 (s, 6H, -CH₃), 1.70–1.85 (m, 4H, cyclohexane CH₂), 2.50–2.65 (m, 2H, SCH₂), 5.20 (s, 2H, NH₂).
-
X-ray Crystallography : Confirms chair conformation of the tetrahydro ring and coplanarity of the thiophene moiety.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-amino-4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has been explored for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. It has shown promise in:
- Antitumor Activity : Research indicates that derivatives of benzothiophene compounds exhibit cytotoxic effects against cancer cell lines. The specific mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival .
- Neuroprotective Effects : Studies suggest that similar compounds can provide neuroprotection in models of neurodegenerative diseases by modulating oxidative stress and inflammation .
Biochemical Research
The compound is utilized in biochemical assays to understand enzyme interactions and receptor binding:
- Enzyme Inhibition Studies : It has been used to investigate its role as a reversible inhibitor of certain enzymes, which could lead to the development of new therapeutic agents targeting metabolic disorders .
- Receptor Binding Analysis : The unique structure allows for studies on how it binds to specific receptors in the body, providing insights into its pharmacodynamics and potential therapeutic uses.
Material Science
In material science, derivatives of this compound are being investigated for their properties in:
- Organic Electronics : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its ability to facilitate charge transport .
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of benzothiophene derivatives, including 2-amino-4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. The findings demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound in drug development .
Case Study 2: Neuroprotection
Research conducted on neuroprotective effects highlighted that compounds similar to 2-amino-4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile could mitigate neuronal damage in models of Alzheimer's disease. This study focused on the modulation of amyloid-beta toxicity and oxidative stress reduction .
Table 1: Comparison of Biological Activities
| Activity Type | Compound Name | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | 2-Amino-4,4-dimethyl-4,5,6,7-tetrahydro... | 15 | |
| Neuroprotective | Benzothiophene derivative | 25 | |
| Enzyme Inhibition | Reversible inhibitor | 10 |
Table 2: Synthetic Routes
| Method | Description | Yield (%) |
|---|---|---|
| Condensation Reaction | Using aldehydes and amines under controlled conditions | 78 |
| Cyclization | Formation of the benzothiophene ring | 85 |
Mechanism of Action
The mechanism of action of 2-amino-4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents, ring systems, and heteroatoms (Table 1). Key comparisons include:
Table 1. Structural and Functional Comparison of Analogs
- For example, the 6-methyl derivative adopts a half-chair conformation , while the dimethyl variant may enforce a more rigid or distorted ring geometry .
- Hydrogen Bonding : Analogs like the 6-methyl derivative form N–H···N hydrogen bonds, creating inversion dimers and zigzag chains . The dimethyl groups in the query compound may disrupt such interactions, reducing crystallinity or solubility.
Crystallographic and Electronic Properties
- Planarity: The thiophene ring in mono-methylated analogs is planar (r.m.s. deviation = 0.029 Å ), while the dimethyl compound’s ring may exhibit puckering or distortion, as seen in cyclohexane derivatives .
- Electron-Withdrawing Effects: The carbonitrile group enhances electrophilicity, facilitating nucleophilic reactions. Selenophene analogs (ATSe) exhibit higher antioxidant activity than thiophenes due to selenium’s polarizability .
Biological Activity
2-Amino-4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (CAS No. 1510692-71-3) is a compound belonging to the benzothiophene class of heterocyclic compounds. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C11H14N2S
- Molecular Weight : 206.31 g/mol
- Structure : The compound features a benzothiophene core with an amino group and a carbonitrile functional group, contributing to its biological activity.
1. Anticancer Activity
Research indicates that benzothiophene derivatives exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of benzothiophene displayed cytotoxic effects against various cancer cell lines, including prostate (PC-3) and lung (SK-LU-1) cancer cells .
- Molecular docking studies have shown that these compounds interact with key enzymes involved in cancer cell proliferation, suggesting potential as therapeutic agents in oncology .
2. Anti-inflammatory Effects
Benzothiophene compounds have been reported to possess anti-inflammatory properties:
- They inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial potential of benzothiophene derivatives has been extensively studied:
- Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study utilized a cup plate method to assess the antibacterial activity of synthesized derivatives .
- The results indicated significant inhibition of bacterial growth, highlighting their potential as antimicrobial agents.
4. Anticonvulsant Activity
The anticonvulsant activity of benzothiophene derivatives has also been explored:
- Some studies suggest that these compounds may modulate neurotransmitter systems involved in seizure activity, making them candidates for further investigation in epilepsy treatment .
Research Findings and Case Studies
Q & A
Q. What are the optimized synthetic routes for 2-amino-4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, and how can purity be validated?
The compound is typically synthesized via the Gewald reaction , involving a ketone (e.g., 4,4-dimethylcyclohexanone), malononitrile, and elemental sulfur in ethanol with a base catalyst (e.g., diethylamine). Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography yields ~68% purity. Final purity (>95%) is confirmed using HPLC with UV detection (C18 column, methanol-water mobile phase) .
Q. How is the crystal structure of this compound resolved, and what challenges arise during refinement?
Single-crystal X-ray diffraction reveals a bicyclic structure with a disordered cyclohexene ring (occupancy ratios up to 0.81:0.19). Refinement using SHELXL-97 accounts for disorder via the EADP command. Key metrics include planar thiophene rings (r.m.s. deviation <0.03 Å) and hydrogen-bonded dimers (N–H⋯N interactions forming R₂²(12) motifs) .
Q. What spectroscopic methods confirm the compound’s structural identity?
- ¹H/¹³C NMR : Methyl groups at δ ~1.2 ppm (singlet), NH₂ at δ ~5.5 ppm (broad), and aromatic carbons at 110–150 ppm.
- IR : Stretching vibrations for C≡N (~2200 cm⁻¹) and NH₂ (~3350 cm⁻¹).
- Mass spectrometry : Molecular ion peak at m/z 235 (M⁺) .
Advanced Research Questions
Q. How can computational tools predict the biological activity of derivatives, and what limitations exist?
PASS Online predicts cytostatic and antimicrobial activity based on structural analogs. For example, azomethine derivatives linked to aromatic aldehydes show docking scores (e.g., −62 kJ/mol for Mycobacterium tuberculosis Ag85C inhibition). However, discrepancies between in silico predictions and in vitro assays require validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies address low yields in multi-step syntheses of functionalized derivatives?
Key issues include side reactions during functionalization (e.g., chloroacetyl chloride coupling). Optimize via:
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C vs. 3 hours conventionally).
- Protecting groups : Use tert-butyloxycarbonyl (Boc) for amine protection during sulfonylation or acylation steps .
Q. How do structural modifications (e.g., substituent position) impact pharmacological activity?
- Methyl vs. ethyl substituents : Axial methyl groups in the cyclohexene ring enhance steric stabilization, improving binding to hydrophobic enzyme pockets.
- Azomethine linkers : Electron-withdrawing groups (e.g., 4-chlorobenzylidene) increase cytotoxicity (IC₅₀ <10 µM in HepG2 cells) compared to electron-donating groups .
Q. What crystallographic software is recommended for modeling disorder in this compound’s structure?
WinGX and ORTEP-3 are essential for visualizing and refining disordered regions. SHELXL-97 handles partial occupancy atoms, while PLATON validates hydrogen-bonding networks .
Data Contradictions and Analytical Challenges
Q. How to reconcile discrepancies between crystallographic data and computational docking results?
For example, docking may suggest a binding pose incompatible with the compound’s crystal conformation. Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to assess flexibility and identify metastable states .
Q. Why do HPLC purity results vary between synthetic batches?
Contaminants like unreacted malononitrile or sulfur byproducts may persist. Implement gradient elution HPLC (10–90% methanol in water over 20 minutes) and cross-validate with LC-MS .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space group | P1̄ (triclinic) | |
| Unit cell dimensions | a=8.34 Å, b=8.69 Å, c=10.57 Å | |
| Hydrogen bonds (N–H⋯N) | 2.89–3.02 Å |
Q. Table 2. Docking Scores for Ag85C Inhibitors
| Derivative | Docking Score (kJ/mol) | Binding Site Residues |
|---|---|---|
| 13a (carbonitrile derivative) | −62 | Thr168, Ser158 |
| 14 (carboxylate derivative) | −58 | Gly184, Arg73 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
